

Quantum Chemical Analysis of Methyl 4-chlorocinnamate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-chlorocinnamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Methyl 4-chlorocinnamate**, a cinnamic acid derivative of interest in medicinal chemistry and materials science. Through quantum chemical calculations, primarily using Density Functional Theory (DFT), we explore the molecule's structural, vibrational, electronic, and nonlinear optical properties. This document serves as a comprehensive resource, detailing both the theoretical methodologies and corresponding experimental protocols, offering a framework for the computational assessment of similar compounds.

Introduction

Methyl 4-chlorocinnamate belongs to the family of cinnamic acid derivatives, which are widely recognized for their diverse biological activities and potential applications in pharmacology.^[1] Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the prediction and understanding of molecular properties at the atomic level. By simulating molecular behavior, these computational methods can elucidate geometric structures, vibrational modes, electronic transitions, and reactivity, thereby guiding experimental design and accelerating the discovery process.

This guide focuses on a theoretical investigation of **Methyl 4-chlorocinnamate**'s key chemical and physical characteristics. We will cover:

- Optimized Molecular Geometry: The most stable three-dimensional arrangement of the molecule.
- Vibrational Spectroscopy: A comparison of theoretical FT-IR and FT-Raman spectra with experimental data to confirm structural assignments.
- Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals to understand electronic transitions and reactivity.
- Nonlinear Optical (NLO) Properties: Calculation of dipole moment, polarizability, and hyperpolarizability to assess the material's potential in optical applications.

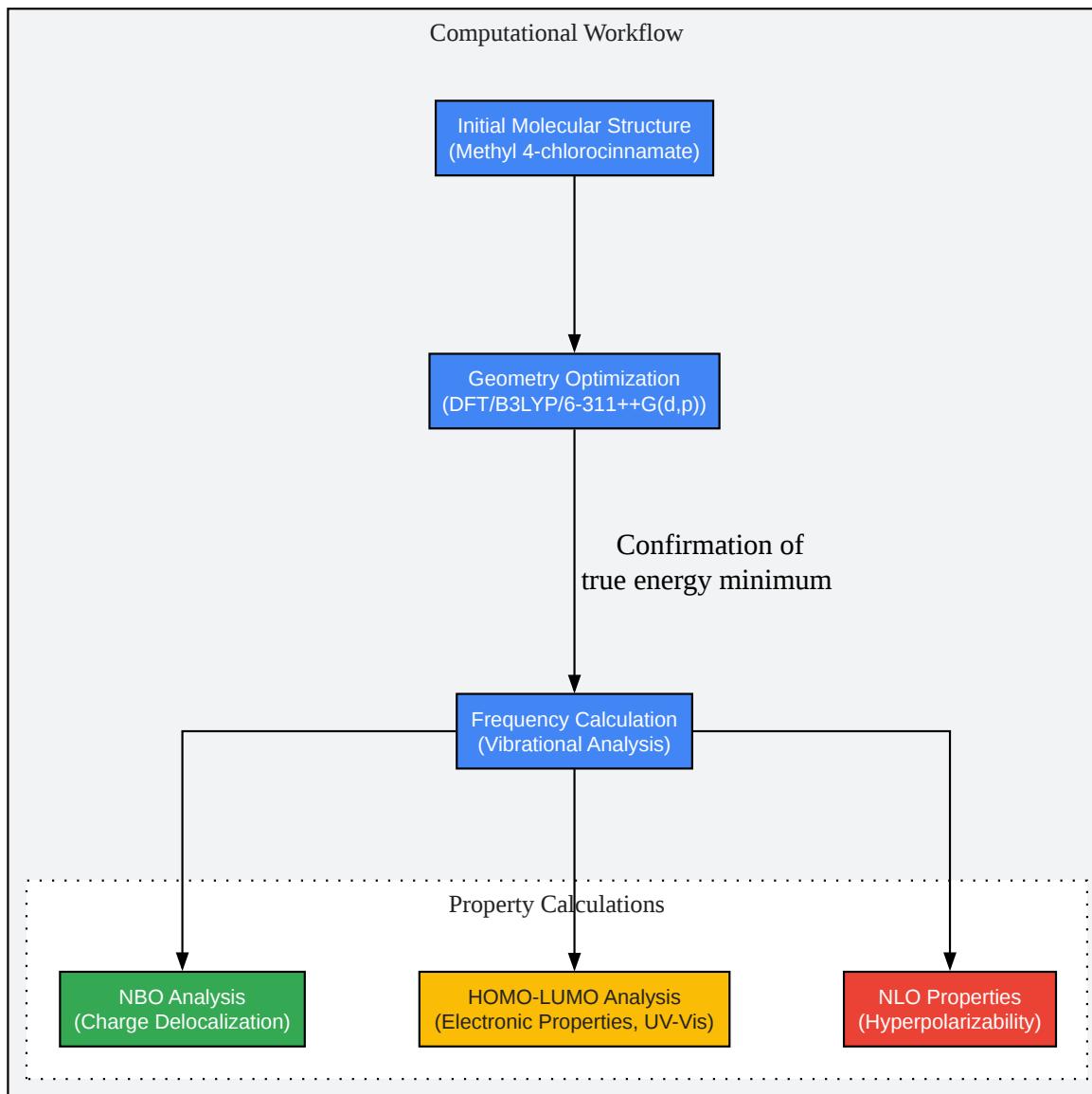
Methodologies and Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of a molecule's properties. The computational results provide a detailed interpretation of the experimental data.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian. [2] The Density Functional Theory (DFT) method, particularly with the B3LYP hybrid functional, is widely employed for its accuracy in predicting the properties of organic compounds.[1][3] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[4][5]

The general workflow for these calculations is illustrated below.



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Caption: Workflow for Quantum Chemical Calculations.

Experimental Protocols

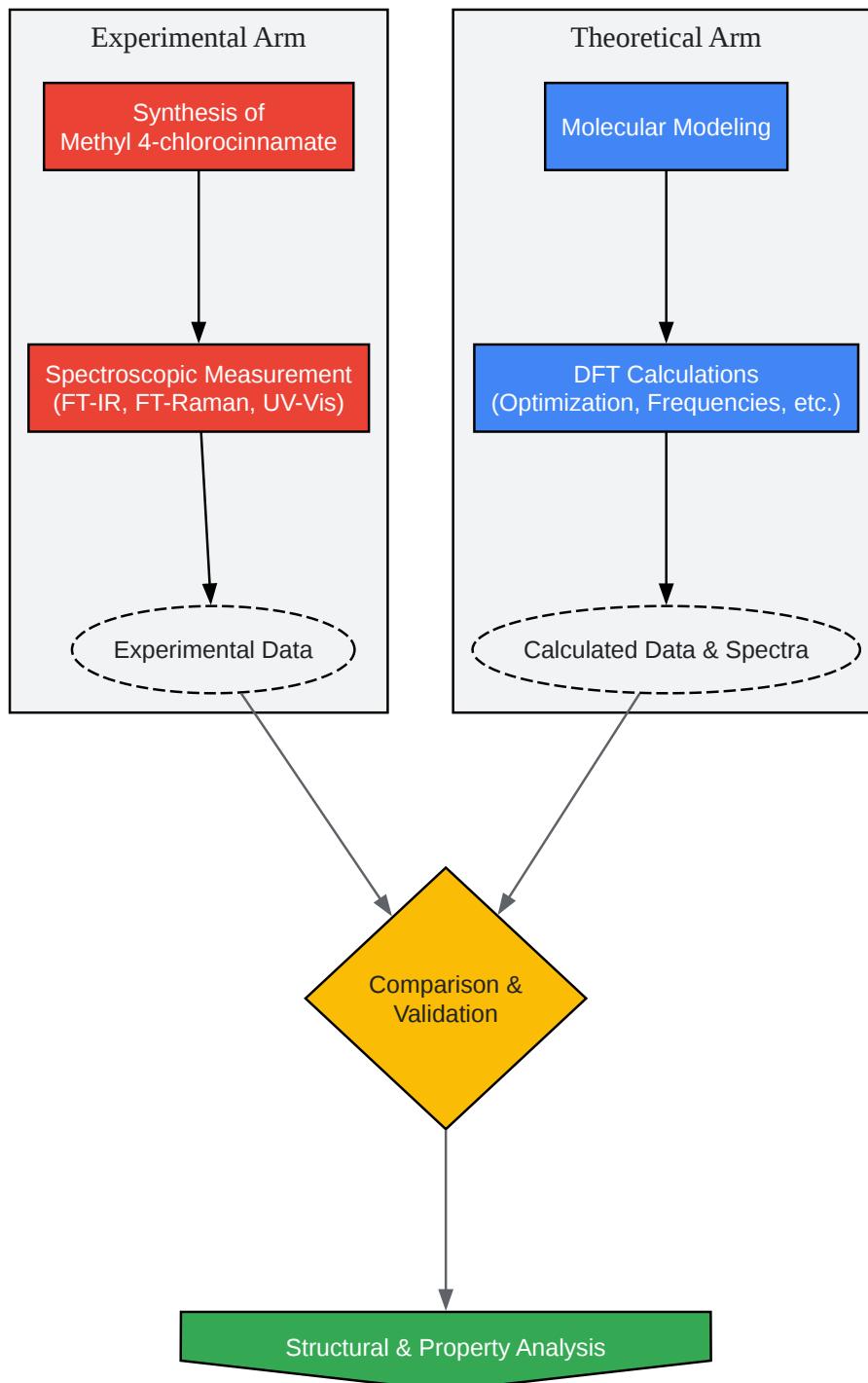
Synthesis of **Methyl 4-chlorocinnamate**: A common method for synthesizing **Methyl 4-chlorocinnamate** is through a one-pot Knoevenagel condensation reaction.[6]

- Preparation: In a reaction vessel, add diethyl malonate to anhydrous methanol as the solvent.
- Reaction Initiation: Slowly add a solution of sodium hydroxide in absolute methanol to the mixture and stir. Subsequently, add glacial acetic acid.
- Condensation: Add 4-chlorobenzaldehyde and a catalytic amount of glycine to the solution.
- Reflux: Heat the mixture to reflux for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove methanol.
- Isolation: Pour the residue into an ice-water mixture and refrigerate to precipitate the product.
- Purification: Filter the crude product, wash with water, and recrystallize from a methanol-water mixture. Dry the resulting white needles under a vacuum.[6]

Spectroscopic Analysis:

- FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm^{-1} range using a KBr pellet technique. This analysis identifies the characteristic functional groups present in the molecule based on their vibrational frequencies.[4]
- FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm^{-1} range. It provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.[4]
- UV-Vis Spectroscopy: The UV-Visible absorption spectrum is recorded in a suitable solvent (e.g., ethanol) in the 200–800 nm range. This spectrum reveals information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[7]

The relationship between the theoretical and experimental arms of the investigation is crucial for validating the computational model.



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Caption: Integration of Experimental and Theoretical Methods.

Results and Discussion

The following sections present the theoretical data obtained from DFT calculations. These results are representative of what is expected for **Methyl 4-chlorocinnamate** based on studies of similar cinnamic acid derivatives.[\[1\]](#)

Molecular Geometry

The geometry of **Methyl 4-chlorocinnamate** was optimized to find the most stable conformation. The planarity of the phenyl ring and the conjugated system is a key feature. Selected optimized geometric parameters are presented below. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

Parameter	Bond/Angle	Calculated Value
Bond Lengths	C=C (olefinic)	1.34 Å
C-C (ring avg.)	1.39 Å	
C=O	1.22 Å	
C-O (ester)	1.35 Å	
C-Cl	1.75 Å	
Bond Angles	C=C-C (phenyl)	127.5°
C-C=O	125.0°	
O=C-O	123.0°	
Dihedral Angle	C(phenyl)-C=C-C(carbonyl)	~180.0° (trans)

(Note: Values are typical for DFT/B3LYP calculations on similar structures and serve as a reference.)[\[1\]](#)

Vibrational Analysis

The calculated vibrational frequencies help in the assignment of bands observed in the experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated

frequencies to correct for anharmonicity and limitations of the theoretical method.

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental FT-IR (cm ⁻¹)	Assignment
C-H stretch (ring)	3050 - 3100	~3070	v(C-H)
C=O stretch	1715	~1720	v(C=O)
C=C stretch (olefinic)	1635	~1640	v(C=C)
C-C stretch (ring)	1590	~1595	v(C-C)
C-O stretch (ester)	1250	~1255	v(C-O)
C-Cl stretch	750	~755	v(C-Cl)

(Note: Experimental values are approximate and based on typical spectra for similar compounds.)[\[1\]](#)[\[8\]](#)

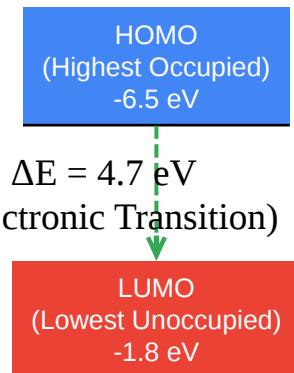
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition.[\[9\]](#)[\[10\]](#)

Parameter	Calculated Value (eV)
HOMO Energy	-6.5 eV
LUMO Energy	-1.8 eV
Energy Gap (ΔE)	4.7 eV

(Note: Values are representative for this class of molecules.)[\[11\]](#)

The energy gap indicates the energy required to excite an electron from the HOMO to the LUMO. This value can be correlated with the absorption maximum (λ_{max}) in the UV-Vis spectrum. A smaller energy gap suggests higher reactivity and a shift of λ_{max} to longer wavelengths.



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Caption: HOMO-LUMO Energy Gap Diagram.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are important for applications in optoelectronics and photonics.[\[12\]](#) The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response.

Parameter	Symbol	Calculated Value
Dipole Moment	μ	~2.5 Debye
Mean Polarizability	α	~150 a.u.
First Hyperpolarizability	β	~800 a.u.

(Note: Values are representative and depend strongly on the computational method.)[\[7\]](#)[\[11\]](#)[\[13\]](#)

The significant hyperpolarizability of molecules like **Methyl 4-chlorocinnamate** arises from the charge transfer between the electron-donating and electron-accepting parts of the molecule, facilitated by the π -conjugated system.

Conclusion

This technical guide has outlined the comprehensive computational analysis of **Methyl 4-chlorocinnamate** using Density Functional Theory. The theoretical investigation provides detailed insights into the molecule's geometric, vibrational, electronic, and nonlinear optical properties. The methodologies and representative data presented here serve as a valuable resource for researchers in drug development and materials science, demonstrating the power of quantum chemical calculations to predict and interpret molecular characteristics, thereby guiding and complementing experimental research. The strong correlation between theoretical predictions and experimental observations underscores the reliability of DFT methods for the analysis of complex organic molecules.

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